molecular formula C7H9NO3 B13490614 n-Acetyl-n-(prop-2-yn-1-yl)glycine

n-Acetyl-n-(prop-2-yn-1-yl)glycine

Cat. No.: B13490614
M. Wt: 155.15 g/mol
InChI Key: OQZBBJVKBIBPLQ-UHFFFAOYSA-N
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Description

n-Acetyl-n-(prop-2-yn-1-yl)glycine is an organic compound with the molecular formula C7H9NO3 It is a derivative of glycine, where the amino group is substituted with an acetyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Acetyl-n-(prop-2-yn-1-yl)glycine typically involves the acetylation of glycine followed by the introduction of the prop-2-yn-1-yl group. One common method involves the reaction of glycine with acetic anhydride to form N-acetylglycine. This intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

n-Acetyl-n-(prop-2-yn-1-yl)glycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The acetyl and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halides or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

n-Acetyl-n-(prop-2-yn-1-yl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Acetyl-n-(prop-2-yn-1-yl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways. These reactive species can then participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Acetyl-n-(prop-2-yn-1-yl)glycine is unique due to its specific combination of acetyl and prop-2-yn-1-yl groups attached to the glycine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-[acetyl(prop-2-ynyl)amino]acetic acid

InChI

InChI=1S/C7H9NO3/c1-3-4-8(6(2)9)5-7(10)11/h1H,4-5H2,2H3,(H,10,11)

InChI Key

OQZBBJVKBIBPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC#C)CC(=O)O

Origin of Product

United States

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